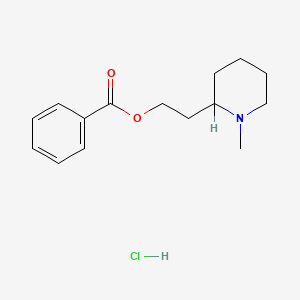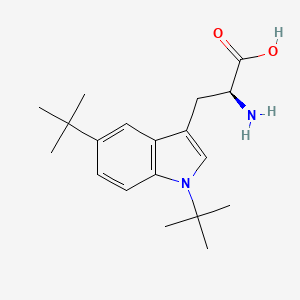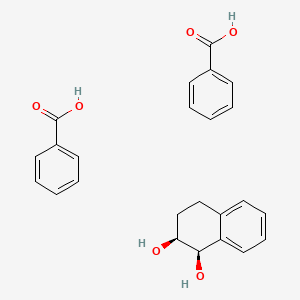
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a compound that combines the structural features of benzoic acid and tetrahydronaphthalene diol Benzoic acid is a simple aromatic carboxylic acid, while tetrahydronaphthalene diol is a bicyclic compound with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Formation of Tetrahydronaphthalene Diol: The starting material, naphthalene, undergoes hydrogenation to form tetrahydronaphthalene. This is followed by dihydroxylation using osmium tetroxide (OsO4) to introduce hydroxyl groups at the 1 and 2 positions.
Introduction of Benzoic Acid Moiety: The tetrahydronaphthalene diol is then reacted with benzoic acid or its derivatives under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative catalysts and solvents to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydronaphthalene diol moiety can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid derivatives.
科学的研究の応用
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetrahydronaphthalene Diol: A bicyclic compound with hydroxyl groups, used in organic synthesis.
Uniqueness
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
75125-39-2 |
|---|---|
分子式 |
C24H24O6 |
分子量 |
408.4 g/mol |
IUPAC名 |
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2.2C7H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-12H,5-6H2;2*1-5H,(H,8,9)/t9-,10+;;/m0../s1 |
InChIキー |
KDUBCHIPZZISGL-JXGSBULDSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
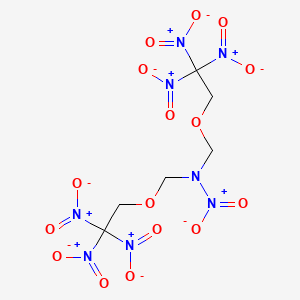
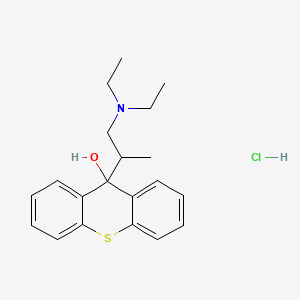

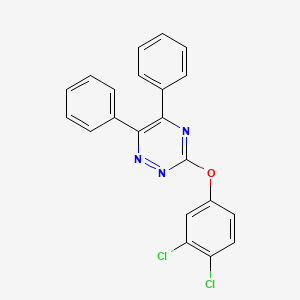
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
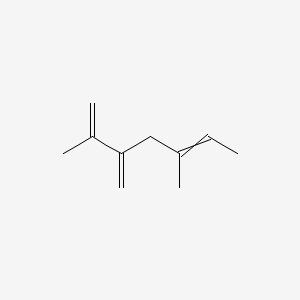
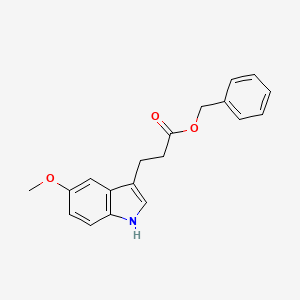
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
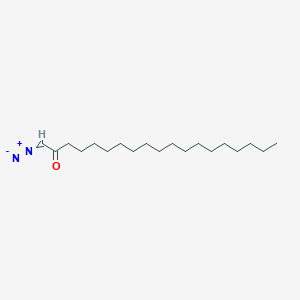
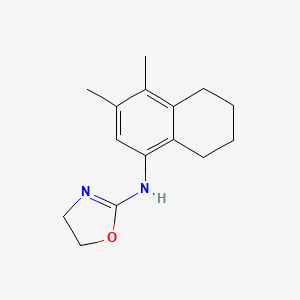
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
